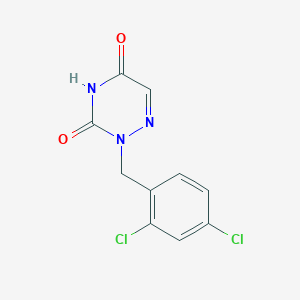
1-(2',4'-Dichlorobenzyl)-6-aza uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2',4'-Dichlorobenzyl)-6-aza uracil is a useful research compound. Its molecular formula is C10H7Cl2N3O2 and its molecular weight is 272.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2',4'-Dichlorobenzyl)-6-aza uracil is a derivative of 6-azauracil, a compound known for its diverse biological activities. The modifications in its structure, particularly the introduction of a dichlorobenzyl group, enhance its pharmacological potential. This article delves into the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that derivatives of 6-azauracil exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 10 mm (zone of inhibition) |
These results suggest that the compound possesses broad-spectrum antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The antitumor effects of this compound have been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects on human cancer cell lines, the following results were observed:
- Cell Line: HeLa (cervical cancer)
- CC50 Value: 160 µg/mL (indicating moderate toxicity)
The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, suggesting its potential as an anticancer agent .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Its mechanism involves interference with viral replication processes.
The compound acts by inhibiting viral RNA polymerase, thereby preventing the synthesis of viral RNA. This mechanism is similar to that observed in other nucleoside analogs used in antiviral therapies.
Applications De Recherche Scientifique
Biological Activities
1-(2',4'-Dichlorobenzyl)-6-aza uracil exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. The compound is structurally related to uracil, a nucleobase known for its role in RNA and as a precursor in the synthesis of nucleotides. The following are key biological activities associated with this compound:
- Antiviral Properties : Research indicates that derivatives of uracil can exhibit antiviral activity, particularly against RNA viruses. The incorporation of dichlorobenzyl groups may enhance this activity by improving binding affinity to viral targets.
- Antitumor Activity : Compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. Studies have shown that modifications to the uracil structure can lead to increased cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, which could be beneficial in regulating cellular functions and treating metabolic disorders.
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving uracil derivatives. A common approach includes:
- Starting Materials : Utilizing 6-aza uracil as the base structure.
- Substitution Reactions : Introducing the 2',4'-dichlorobenzyl group through electrophilic aromatic substitution or nucleophilic substitution methods.
- Purification : Employing chromatographic techniques to isolate the desired compound from reaction mixtures.
Case Studies
Several studies have documented the applications of this compound in different therapeutic contexts:
Case Study 1: Antiviral Screening
A study investigated the antiviral efficacy of various uracil derivatives, including this compound, against influenza virus strains. Results indicated a significant reduction in viral replication at low micromolar concentrations, suggesting that this compound could serve as a lead for antiviral drug development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression, highlighting its potential as an anticancer agent.
Case Study 3: Enzyme Inhibition Assays
Research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using enzyme kinetics, showing competitive inhibition characteristics.
Propriétés
Numéro CAS |
38613-10-4 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O2 |
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
2-(3,4-dichloro-5-methylphenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-2-6(3-7(11)9(5)12)15-10(17)14-8(16)4-13-15/h2-4H,1H3,(H,14,16,17) |
Clé InChI |
WHPUOIVJUBQWLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)Cl)N2C(=O)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















